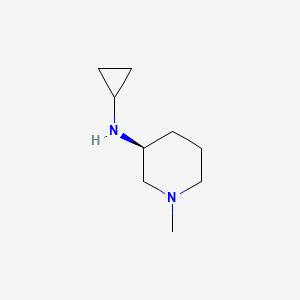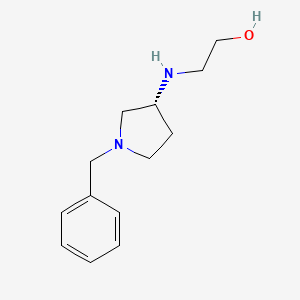
2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol
Descripción general
Descripción
2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol, also known as BPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPE is a chiral compound, meaning it exists in two mirror-image forms, with only one form, the R-enantiomer, exhibiting biological activity.
Aplicaciones Científicas De Investigación
2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol has been studied for its potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and cancer biology. In neuroscience, 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In pharmacology, 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain. In cancer biology, 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Mecanismo De Acción
The exact mechanism of action of 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol is not fully understood, but it is believed to act on multiple targets in the body. 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol has been shown to modulate the activity of neurotransmitters, such as acetylcholine and dopamine, in the brain, leading to improved cognitive function. It also has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response, leading to its anti-inflammatory and analgesic effects. In cancer biology, 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix and the metastasis of cancer cells.
Biochemical and Physiological Effects:
2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol has been shown to have a wide range of biochemical and physiological effects in various tissues and organs. In the brain, 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol has been found to increase the levels of neurotransmitters, such as acetylcholine and dopamine, leading to improved cognitive function. In the immune system, 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), leading to its anti-inflammatory effects. In cancer cells, 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol has been found to inhibit the activity of MMPs, leading to the inhibition of cancer cell growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also exhibits high selectivity for its biological targets, making it a useful tool for studying specific pathways in the body. However, there are also limitations to its use in lab experiments. 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol has poor solubility in water, which can limit its bioavailability in vivo. It also has potential toxicity at high doses, which must be taken into consideration when designing experiments.
Direcciones Futuras
There are several potential future directions for research on 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol. In neuroscience, further studies are needed to elucidate the exact mechanism of action of 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol and its potential for the treatment of neurodegenerative diseases. In pharmacology, more research is needed to explore the anti-inflammatory and analgesic effects of 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol and its potential for the treatment of chronic pain. In cancer biology, further studies are needed to investigate the potential of 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol as a therapeutic agent for the treatment of cancer. Additionally, studies are needed to explore the potential of 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol in other fields of research, such as cardiovascular disease and metabolic disorders.
Propiedades
IUPAC Name |
2-[[(3R)-1-benzylpyrrolidin-3-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c16-9-7-14-13-6-8-15(11-13)10-12-4-2-1-3-5-12/h1-5,13-14,16H,6-11H2/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFBNKNLZZXFSQ-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NCCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1NCCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



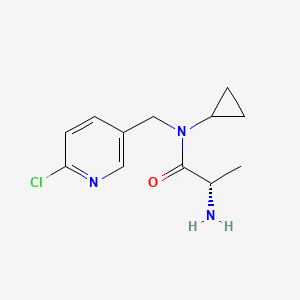


![2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol](/img/structure/B3235199.png)


![[((R)-1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid](/img/structure/B3235221.png)
![N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-acetamide](/img/structure/B3235228.png)
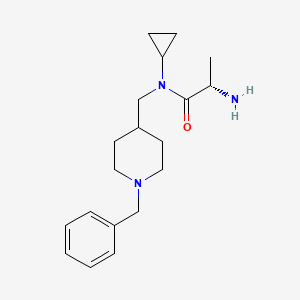
![2-[Methyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol](/img/structure/B3235246.png)
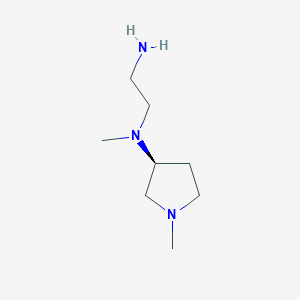
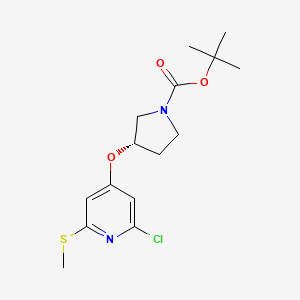
![Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride](/img/structure/B3235261.png)
